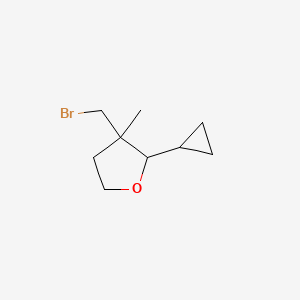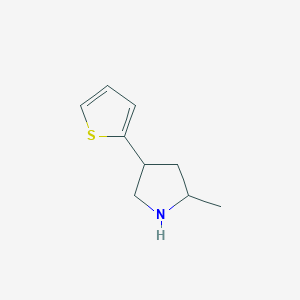
2-Methyl-4-(thiophen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(thiophen-2-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring substituted with a methyl group at the 2-position and a thiophene ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(thiophen-2-yl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the thiophene moiety. One common method is the condensation reaction between a suitable pyrrolidine precursor and a thiophene derivative. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to introduce the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Paal–Knorr synthesis, which condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(thiophen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidine ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorinating agents under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-Methyl-4-(thiophen-2-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(thiophen-2-yl)pyrrolidine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(thiophen-2-yl)pyrrole: Similar structure but with a pyrrole ring instead of pyrrolidine.
2-Methyl-4-(thiophen-2-yl)imidazole: Contains an imidazole ring.
2-Methyl-4-(thiophen-2-yl)thiazole: Features a thiazole ring.
Uniqueness
2-Methyl-4-(thiophen-2-yl)pyrrolidine is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities and material properties .
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-methyl-4-thiophen-2-ylpyrrolidine |
InChI |
InChI=1S/C9H13NS/c1-7-5-8(6-10-7)9-3-2-4-11-9/h2-4,7-8,10H,5-6H2,1H3 |
InChI Key |
CKUJYXRKKGKOHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)


![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)

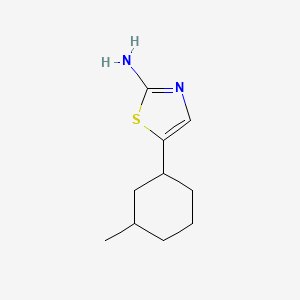
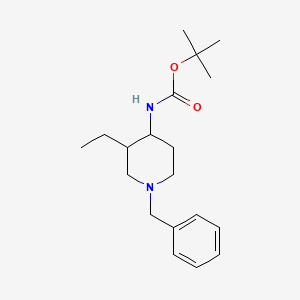
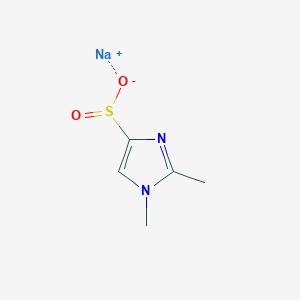

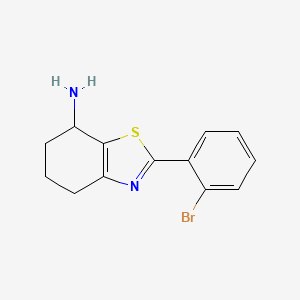
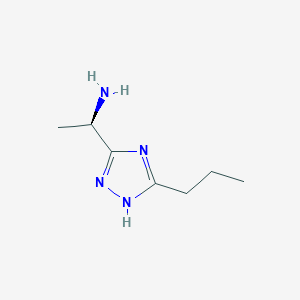
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene](/img/structure/B13166748.png)
